![molecular formula C10H10Ti-6 B1265085 [Ti(eta(5)-C5H5)2]](/img/structure/B1265085.png)
[Ti(eta(5)-C5H5)2]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Titanocene is a bis(eta(5)-cyclopentadienyl)metal(II) having Ti(II) as the metal(II) species. The parent of the class of titanonocenes. It is a bis(eta(5)-cyclopentadienyl)metal(II) and a member of titanocenes.
Aplicaciones Científicas De Investigación
1. Cytotoxicity Improvement in Cancer Treatment
[Ti(eta(5)-C5H5)2] derivatives, when functionalized with mesoporous materials, show significant cytotoxic activity against various human cancer cell lines. The increased titanium content in these complexes enhances their cytotoxic efficacy, indicating potential applications in cancer treatment (Kalud̄erović et al., 2010).
2. Investigating Reactivity in Chemical Reactions
Studies on [Ti(eta(5)-C5H5)2] complexes provide insights into their reactivity in chemical reactions, particularly in relation to hydrogen and nitrogen molecules. These insights are valuable for understanding the behavior of similar complexes involving other transition metals (Musaev et al., 2007).
3. Kinetics Study in Thermite Reactions
The kinetics of titanium and iron (III) oxide thermite reactions have been studied using [Ti(eta(5)-C5H5)2]. This research is pivotal in understanding high-temperature kinetics in various industrial applications (Lin et al., 2014).
4. Exploring Molecular Structures and Aromaticities
Theoretical studies on [Ti(eta(5)-P5)2]2- complexes have revealed details about their equilibrium geometries, energies, and aromaticities. This research contributes to the broader understanding of molecular structures in inorganic chemistry (Liu et al., 2005).
5. Bonding Analysis in Sandwich Complexes
The study of [Ti(eta(5)-E(5))2]2- complexes, where E represents different elements, provides crucial insights into the nature of metal-ligand bonding, which is more covalent than electrostatic. This knowledge is fundamental in inorganic and organometallic chemistry (Lein et al., 2003).
Propiedades
Nombre del producto |
[Ti(eta(5)-C5H5)2] |
|---|---|
Fórmula molecular |
C10H10Ti-6 |
Peso molecular |
178.05 g/mol |
Nombre IUPAC |
cyclopenta-1,3-diene;cyclopentane;titanium |
InChI |
InChI=1S/2C5H5.Ti/c2*1-2-4-5-3-1;/h2*1-5H;/q-5;-1; |
Clave InChI |
VPKJVLOQPLVHNM-UHFFFAOYSA-N |
SMILES canónico |
[CH-]1[CH-][CH-][CH-][CH-]1.[CH-]1C=CC=C1.[Ti] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






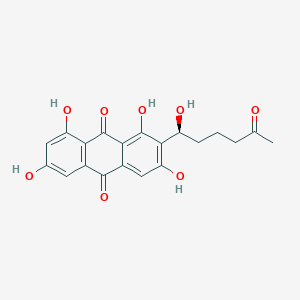
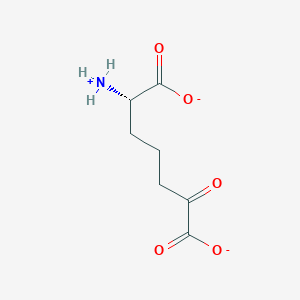
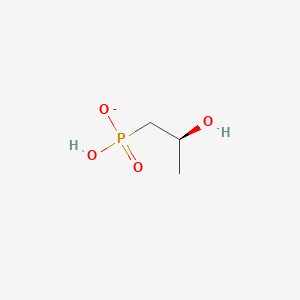
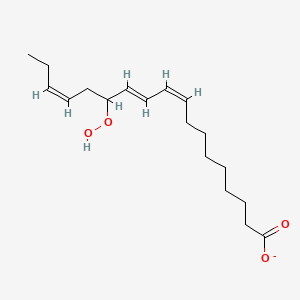
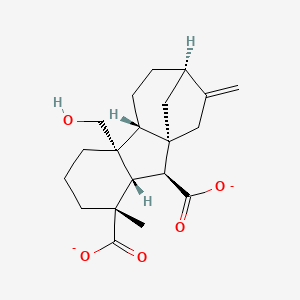
![2-[[4-(5-Chloro-2-cyclopentyloxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1265017.png)
![3-[(4-Hydroxypiperidin-1-yl)methyl]benzonitrile](/img/structure/B1265019.png)
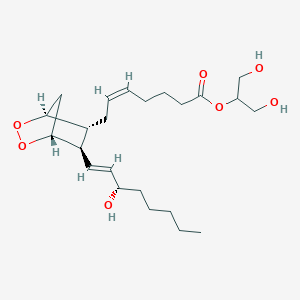
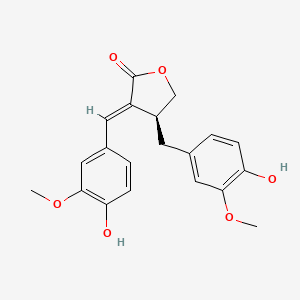
![[3,3'-{7-ethenyl-12-[(1S,4E,8E)-1-hydroxy-5,9,13-trimethyltetradeca-4,8,12-trien-1-yl]-3,8,13,17-tetramethylporphyrin-2,18-diyl-kappa(4)N(21),N(22),N(23),N(24)}dipropanoato(2-)]iron](/img/structure/B1265025.png)
